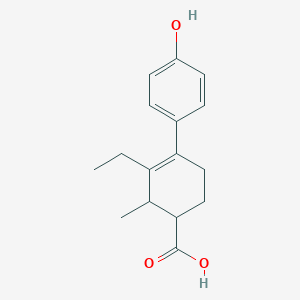
2,5-Dicyclopropylhex-3-yne-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dicyclopropylhex-3-yne-2,5-diol is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of two cyclopropyl groups attached to a hex-3-yne backbone, with hydroxyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dicyclopropylhex-3-yne-2,5-diol typically involves the following steps:
Alkyne Formation: The formation of the hex-3-yne backbone can be accomplished through coupling reactions, such as the Sonogashira coupling, using appropriate alkynyl halides and palladium catalysts.
Hydroxylation: The hydroxyl groups at the 2 and 5 positions can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and coupling reactions, followed by purification steps such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dicyclopropylhex-3-yne-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Ethers, esters.
Scientific Research Applications
2,5-Dicyclopropylhex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dicyclopropylhex-3-yne-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl groups and hydroxyl functionalities contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hexyne-2,5-diol: Similar backbone but lacks cyclopropyl groups.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains methyl groups instead of cyclopropyl groups.
2-Butyne-1,4-diol: Shorter alkyne backbone with hydroxyl groups at different positions.
Uniqueness
2,5-Dicyclopropylhex-3-yne-2,5-diol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its reactivity and binding interactions compared to similar compounds.
Properties
CAS No. |
24297-13-0 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2,5-dicyclopropylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C12H18O2/c1-11(13,9-3-4-9)7-8-12(2,14)10-5-6-10/h9-10,13-14H,3-6H2,1-2H3 |
InChI Key |
SITNYJAYXKCBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C)(C1CC1)O)(C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
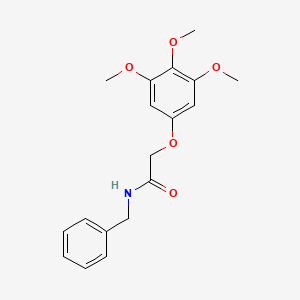
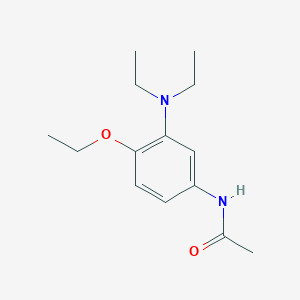


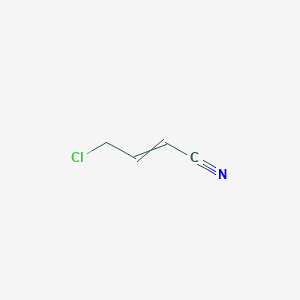

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)

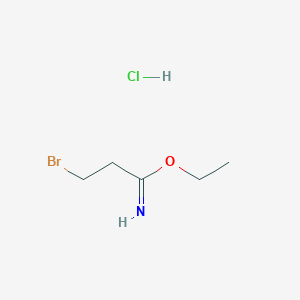
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
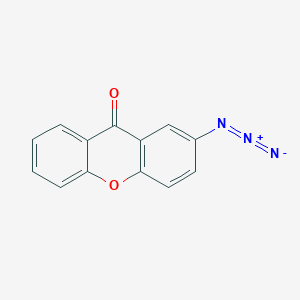
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)
